Decahydroquinoline-2-carboxylic acid hydrochloride
Overview
Description
Decahydroquinoline-2-carboxylic acid hydrochloride: is a versatile organic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a hydrochloride salt derived from decahydroquinoline-2-carboxylic acid, which is a saturated heterocyclic compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Enamine Synthesis: One common synthetic route involves the formation of an enamine intermediate from a suitable amine and an aldehyde or ketone, followed by cyclization to form decahydroquinoline-2-carboxylic acid.
Hydrochloride Formation: The carboxylic acid group is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large-scale reactors.
Purification: The final product is purified using crystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various quinoline derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Decahydroquinoline-2-carboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a scaffold for the development of bioactive compounds. Medicine: The compound is explored for its potential therapeutic properties in drug discovery. Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which decahydroquinoline-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Quinoline: A closely related compound with a similar heterocyclic structure.
Isoquinoline: Another related compound with a slightly different structure.
Pyridine: A simpler nitrogen-containing heterocycle.
Uniqueness: Decahydroquinoline-2-carboxylic acid hydrochloride is unique due to its saturated structure and the presence of the carboxylic acid group, which provides additional reactivity compared to its unsaturated counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h7-9,11H,1-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYFBPJZSHASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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